N-tert-butyl-1H-indazole-7-carboxamide
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Overview
Description
N-tert-butyl-1H-indazole-7-carboxamide is an organic compound with the molecular formula C12H15N3O. It is a derivative of indazole, a bicyclic heterocycle that is significant in medicinal chemistry due to its presence in various biologically active molecules. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carboxamide functional group at the 7th position of the indazole ring.
Mechanism of Action
Target of Action
The primary targets of N-tert-butyl-1H-indazole-7-carboxamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, more information about the compound’s effects on various biochemical pathways will become available .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As the compound’s targets and mode of action become clearer, researchers will be able to better understand its effects at the molecular and cellular levels .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1H-indazole-7-carboxamide typically involves the reaction of 1H-indazole-7-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane or DMF (dimethylformamide) and may require a catalyst such as DMAP (4-dimethylaminopyridine) to improve the yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1H-indazole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-tert-butyl-1H-indazole-7-carboxylic acid, while reduction could produce N-tert-butyl-1H-indazole-7-amine.
Scientific Research Applications
N-tert-butyl-1H-indazole-7-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
N-tert-butyl-1H-indazole-7-carboxamide can be compared with other indazole derivatives, such as:
1H-indazole-7-carboxamide: Lacks the tert-butyl group, which may affect its stability and biological activity.
N-methyl-1H-indazole-7-carboxamide: Contains a methyl group instead of a tert-butyl group, leading to differences in steric and electronic properties.
N-ethyl-1H-indazole-7-carboxamide: Similar to N-methyl-1H-indazole-7-carboxamide but with an ethyl group, affecting its solubility and reactivity.
The presence of the tert-butyl group in this compound makes it unique, potentially enhancing its stability and bioavailability compared to other similar compounds .
Properties
IUPAC Name |
N-tert-butyl-1H-indazole-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)14-11(16)9-6-4-5-8-7-13-15-10(8)9/h4-7H,1-3H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDUXSGUYODZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=C1NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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